9-Dodecylphenanthrene
Overview
Description
9-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H34. It consists of a phenanthrene core substituted with a dodecyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Dodecylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene from coal tar, followed by its alkylation with dodecyl chloride. The reaction mixture is then subjected to distillation and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 9-Dodecylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield 9,10-dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the 9th position.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like Raney nickel.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) as a solvent.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Dihydro-9-dodecylphenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
9-Dodecylphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 9-Dodecylphenanthrene involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its hydrophobic dodecyl chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Phenanthrene: The parent compound, consisting of three fused benzene rings.
9-Bromophenanthrene: A brominated derivative used in various organic synthesis reactions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with hydrogenation at the 9th and 10th positions.
Uniqueness: 9-Dodecylphenanthrene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring hydrophobic interactions and stability .
Properties
IUPAC Name |
9-dodecylphenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-16-22-21-23-17-12-13-18-24(23)26-20-15-14-19-25(22)26/h12-15,17-21H,2-11,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLPAPGLLSKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296020 | |
Record name | 9-Dodecylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-61-2 | |
Record name | 9-Dodecylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3788-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 107103 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-n-Dodecylphenanthrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Dodecylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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